2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide
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Overview
Description
2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H13N3O5 This compound is characterized by the presence of amino, nitro, and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide typically involves the nitration of 4,5-dimethoxyacetophenone followed by amination and acylation reactions. One common method involves the following steps:
Nitration: 4,5-Dimethoxyacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4,5-dimethoxy-2-nitroacetophenone.
Amination: The nitro compound is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acylation: The resulting amine is acylated with chloroacetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide involves interactions with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound may inhibit enzymes or interfere with cellular processes by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid
- 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
Uniqueness
2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C10H13N3O5 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H13N3O5/c1-17-7-3-5(9(11)10(12)14)6(13(15)16)4-8(7)18-2/h3-4,9H,11H2,1-2H3,(H2,12,14) |
InChI Key |
IUQHURRVZBGBOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)N)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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